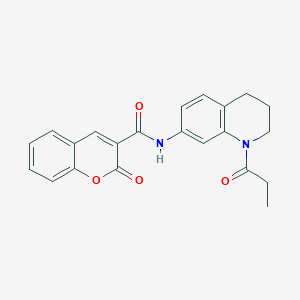
2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-chromene-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N2O3 with a molecular weight of approximately 352.4 g/mol. The structure features a chromene core fused with a tetrahydroquinoline moiety, which is significant for its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus affecting metabolic pathways.
- Receptor Modulation : It could potentially bind to various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of the chromene structure suggests possible antioxidant properties, which could protect cells from oxidative stress.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anticancer Agents : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
- Anti-inflammatory Properties : Research suggests that derivatives may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Compounds in this class have been investigated for their ability to combat bacterial and fungal infections.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted on various cancer cell lines, the compound demonstrated significant cytotoxicity. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. The study reported an IC50 value indicating effective concentration levels for inhibiting cell growth.
Case Study: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results showed a marked reduction in edema and pro-inflammatory cytokine levels when treated with the compound compared to control groups.
Eigenschaften
IUPAC Name |
2-oxo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-2-20(25)24-11-5-7-14-9-10-16(13-18(14)24)23-21(26)17-12-15-6-3-4-8-19(15)28-22(17)27/h3-4,6,8-10,12-13H,2,5,7,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJGYQRFGYZYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














